N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C₁₃H₁₉Cl₂F₃N₂. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidin-4-amine structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a benzyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents.
Piperidine Derivatization: The benzyl intermediate is then reacted with piperidine under conditions that facilitate nucleophilic substitution, forming the piperidin-4-amine structure.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride exerts its effects involves interaction with molecular targets such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
- N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine
- N-[3-(Trifluoromethyl)benzyl]piperidin-3-amine
Uniqueness
N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the piperidin-4-amine structure also contributes to its distinct pharmacological properties compared to other similar compounds.
This comprehensive overview should provide a solid foundation for understanding the various aspects of this compound
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-12-4-6-17-7-5-12;;/h1-3,8,12,17-18H,4-7,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILNORKAPYJTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC(=CC=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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